molecular formula C10H14O3 B8296172 2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

Cat. No.: B8296172
M. Wt: 182.22 g/mol
InChI Key: YKMHAVRSCVOHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxymethyl-phenoxy)-propan-1-ol is a diol derivative featuring a hydroxymethyl-substituted phenoxy group attached to a propanol backbone. While direct references to this exact compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]propan-1-ol

InChI

InChI=1S/C10H14O3/c1-8(6-11)13-10-5-3-2-4-9(10)7-12/h2-5,8,11-12H,6-7H2,1H3

InChI Key

YKMHAVRSCVOHRY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=CC=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Properties Reference
2-(3-Methoxyphenylamino)propan-1-ol C10H15NO2 Methoxy, amino group Melatonin receptor ligand synthesis
1-(4-Hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol C18H20O3 Hydroxyphenyl, propenylphenoxy Antioxidant activity in plant extracts
(2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol C14H16O2 Methoxynaphthyl, stereospecific hydroxyl Drug discovery intermediates
2-(Azepan-1-yl)propan-1-ol C9H19NO Azepane (7-membered ring), hydroxyl Agrochemical and fine chemical synthesis
3-(Trifluoromethoxy)propan-1-ol C4H7F3O2 Trifluoromethoxy group Drug discovery building block

Key Observations :

  • Stereochemical Variations: Compounds like 1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol exhibit threo/erythro diastereomerism, which influences antioxidant activity .
  • Ring Systems : Azepane-containing derivatives (e.g., 2-(azepan-1-yl)propan-1-ol) introduce conformational flexibility, beneficial for agrochemical interactions .

Key Observations :

  • Reduction Methods : LiAlH4 is a common reagent for alcohol synthesis from esters, as seen in , but may require stringent anhydrous conditions.
  • Hydrolysis vs. Reduction: Trifluoromethoxy derivatives (e.g., ) prioritize ester hydrolysis, whereas amino-propanols (e.g., ) rely on reductive amination.

Hydrogen Bonding and Solubility :

  • Hydroxymethyl and phenolic groups (e.g., ) enhance water solubility compared to methoxy or trifluoromethoxy analogs.
  • Trifluoromethoxy groups (e.g., ) impart metabolic stability and lipophilicity, critical for blood-brain barrier penetration in drug candidates.

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